

Historical development and patent of Eclanamine antidepressant

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Compound of Interest

Compound Name: Eclanamine

Cat. No.: B8100876

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Eclanamine: An Undeveloped Antidepressant

Eclanamine (U-48,753) is a compound that was patented as an antidepressant but was ultimately never marketed.^[1] Its proposed mechanism of action was the inhibition of the reuptake of two key neurotransmitters in the brain: serotonin and norepinephrine.^[1] This dual-reuptake inhibition is a common mechanism for many established antidepressant medications.

Due to its undeveloped status, there is a significant lack of publicly available information, particularly the in-depth technical data required for a comprehensive whitepaper. The historical development beyond its initial patenting, detailed experimental protocols, and quantitative data from clinical trials are not available in published literature.

Chemical and Structural Information

What is known about **Eclanamine** is primarily its chemical identity.

Identifier	Value
IUPAC Name	N-(3,4-dichlorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclopentyl]propanamide[1][2]
CAS Number	67450-44-6[1]
Molecular Formula	C ₁₆ H ₂₂ Cl ₂ N ₂ O[1][2]
Molar Mass	329.27 g·mol ⁻¹ [1]
Synonyms	U-48,753, Eclanaminum, Eclanamina[1][2]

The compound also exists as a maleate salt, **Eclanamine Maleate**, with the CAS number 67450-45-7.[1]

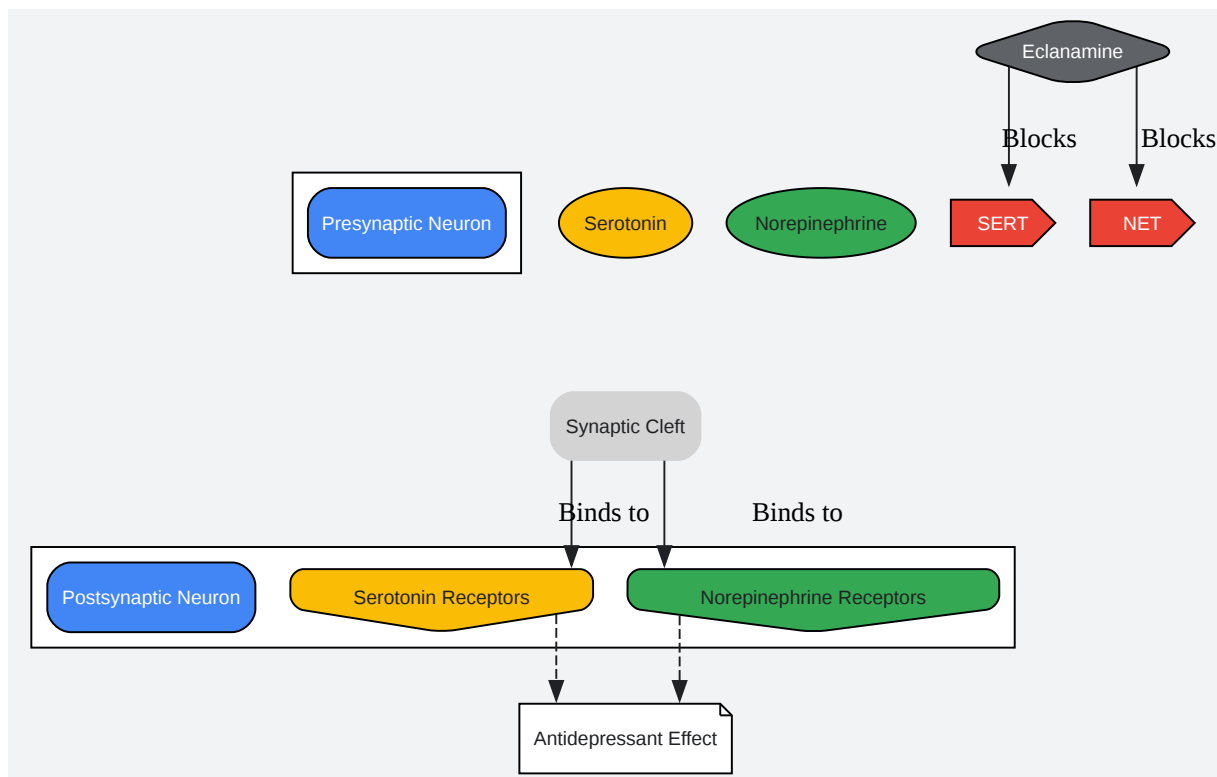
A diagram of the chemical structure of **Eclanamine** is provided below.

Chemical Structure of **Eclanamine**

Proposed Mechanism of Action

Eclanamine was designed to function as a serotonin-norepinephrine reuptake inhibitor (SNRI). SNRIs are a class of antidepressant drugs that increase the levels of serotonin and norepinephrine in the synaptic cleft by blocking their reabsorption into the presynaptic neuron. This enhancement of neurotransmitter availability is believed to be a key factor in their therapeutic effects on mood disorders.

A simplified diagram of this proposed signaling pathway is presented below.



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Proposed Mechanism of **Eclanamine** as an SNRI

Contrast with a Researched Compound: Lanicemine

In contrast to the scarcity of information on **Eclanamine**, another antidepressant with a somewhat similar-sounding name, Lanicemine (AZD6765), has a more documented history, although its development was also discontinued.[3] Lanicemine is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist.[3][4] Unlike **Eclanamine**'s proposed mechanism, Lanicemine works on the glutamatergic system, which has been a more recent focus of antidepressant research.[5]

Lanicemine underwent several clinical trials to assess its efficacy and safety for treatment-resistant depression.[6][7][8] Data from these trials, including dosage, patient outcomes, and

side effect profiles, are publicly available in scientific literature. For instance, a phase IIb study investigated the effects of 50 mg and 100 mg intravenous infusions of Lanicemine.^[6] While it was generally well-tolerated, it did not demonstrate superiority over placebo on the primary endpoints in that particular study.^[6]

The availability of such data for Lanicemine highlights the type of information that is generated during the drug development process but is absent for **Eclanamine** due to its early termination.

Conclusion

While **Eclanamine** was patented as a potential antidepressant with a dual-reuptake inhibitor mechanism, it was never brought to market. Consequently, the in-depth technical and clinical data required to construct a detailed guide, including quantitative analysis, experimental protocols, and comprehensive pathway diagrams, is not available in the public domain. The information that exists is limited to its basic chemical properties and its intended, but unproven, pharmacological action.

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